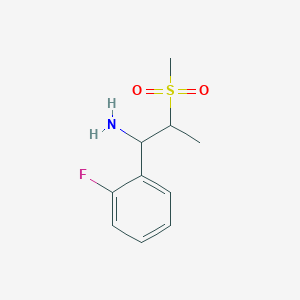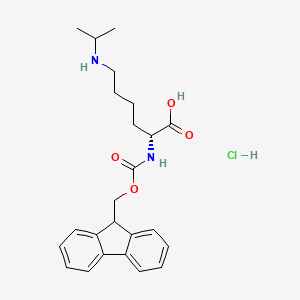
5-Amino-2-(difluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is characterized by the presence of an amino group at the 5-position and a difluoromethyl group at the 2-position on the benzoic acid ring. This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to synthesize 5-Amino-2-(difluoromethyl)benzoic acid involves the dearomatization-rearomatization strategy. This method starts with 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization. The 2,5-cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins in situ. These intermediates are then attacked by nucleophiles and further aromatized to form the desired benzoic acids .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitrobenzoic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino and thiol-substituted benzoic acids.
Aplicaciones Científicas De Investigación
5-Amino-2-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
similar compounds, such as 5-aminosalicylic acid, exert their effects by inhibiting the synthesis of folic acid and acting as antioxidants . The molecular targets and pathways involved may include enzyme inhibition and modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
2-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group
Uniqueness
5-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its trifluoromethyl counterpart.
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
5-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-2-1-4(11)3-6(5)8(12)13/h1-3,7H,11H2,(H,12,13) |
Clave InChI |
SVYPSLMRUKVZDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)

![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)

![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)



![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)


